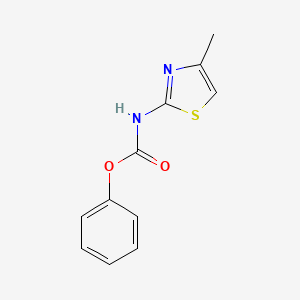
Phenyl (4-methylthiazol-2-yl)carbamate
Cat. No. B1429561
Key on ui cas rn:
813445-31-7
M. Wt: 234.28 g/mol
InChI Key: PAYDFOVMXTZFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351720B2
Procedure details


In a round-bottom flask, NaH 60% dispersion in mineral oil (3.07 g, 77 mmol) was washed 2× with hexane and suspended in DMF. Then 2-amino-5-acetyl-4-methyl-thiazole (10.0 g, 64 mmol) was added and stirred while cooling in an ice bath. Stirring continued until the NaH was consumed. Diphenyl carbonate (34 g, 160 mmol) was added while cooling and after the addition was complete the reaction mixture was stirred for an additional 30 minutes at room temperature. The DMF was removed on a rotary evaporator (high vacuum, 40° C.) to yield a brown residue. This residue was dissolved in 1 L of CHCl3 and washed successively with 2 L of 0.5N HCl, 2×1 L of water, and finally by 1 L of brine. The aqueous portions were back extracted twice with 300 ml of CHCl3. The combined organic fractions were dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to give a white solid. This was chromatographed on silica (15%-70% EtOAc/hexane) to give 15 g of the desired carbamate as a white solid. Mp 180-182° C. 1H NMR (300 MHz, CDCl3) δ 11.42 (bs, 1H), 7.47-7.40 (m, 2H), 7.33-7.27 (m, 1H), 7.22-7.18 (m, 2H), 2.72 (s, 3H), 2.50 (s, 3H). ESI MS: (M+H)+=277.1. Anal. Calcd for C13H12N2O3S: C, 56.51; H 4.39; N, 10.14; S, 11.60. Found: C, 56.42; H, 4.31; N, 10.11; S, 11.74. A similar procedure as described above for Example 1 was used to synthesize all the other examples listed in Table 1.

[Compound]
Name
oil
Quantity
3.07 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[NH2:3][C:4]1[S:5][C:6](C(=O)C)=[C:7]([CH3:9])[N:8]=1.[C:13](=O)([O:21]C1C=CC=CC=1)[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCCCCC.CN(C=O)C.C(Cl)(Cl)Cl>[CH3:9][C:7]1[N:8]=[C:4]([NH:3][C:13](=[O:21])[O:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[S:5][CH:6]=1 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC(=C(N1)C)C(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Six
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for an additional 30 minutes at room temperature
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The DMF was removed on a rotary evaporator (high vacuum, 40° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a brown residue
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with 2 L of 0.5N HCl, 2×1 L of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portions were back extracted twice with 300 ml of CHCl3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was chromatographed on silica (15%-70% EtOAc/hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C(SC1)NC(OC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

